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Introduction
Protein-protein interactions (PPIs) are the foundation of dynamic cellular processes, particularly

in signal transduction. A crucial family of protein modules involved in these pathways is the Src

Homology 2 (SH2) domain. SH2 domains are structurally conserved modules of approximately

100 amino acids that recognize and bind to specific phosphotyrosine (pTyr) residues within a

particular peptide sequence on a target protein. This specific interaction is a cornerstone of

signaling cascades initiated by receptor tyrosine kinases (RTKs) and cytokine receptors.

Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP) are powerful techniques used to

isolate a specific protein (or protein complex) from a cellular lysate. When studying signaling

pathways, these techniques can be adapted to specifically target SH2 domain-mediated

interactions. This allows researchers to:

Isolate and identify proteins that are tyrosine-phosphorylated upon pathway activation.

Capture and identify binding partners of a specific SH2 domain-containing protein.

Elucidate the composition of signaling complexes formed in response to extracellular stimuli.

These application notes provide a detailed protocol for immunoprecipitating an SH2 domain-

containing protein and its binding partners, using the well-established EGFR-Grb2-SOS

pathway as a model.
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Principle of the Method
The experiment involves stimulating cells to activate a tyrosine kinase signaling pathway,

leading to the phosphorylation of specific tyrosine residues on receptor proteins and their

downstream targets. The cells are then lysed under conditions that preserve protein-protein

interactions. An antibody targeting an SH2 domain-containing protein of interest (e.g., Grb2) is

added to the lysate. This antibody, along with its target and any associated proteins (bound via

the SH2 domain-pTyr interaction), is then captured using protein A/G-conjugated beads. After

washing away non-specifically bound proteins, the captured complex is eluted and can be

analyzed by methods such as Western blotting to confirm the presence of expected binding

partners.

Data Presentation: SH2 Domain Binding Affinities
The specificity and affinity of SH2 domain-pTyr interactions are critical for the integrity of

signaling pathways. These affinities can be measured quantitatively, and this data is crucial for

designing and interpreting immunoprecipitation experiments. The dissociation constant (Kd) is

a common measure of binding affinity, with a lower Kd value indicating a stronger interaction.
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SH2 Domain
Binding Partner
(Phosphopeptide
Sequence)

Dissociation
Constant (Kd)

Significance in IP

Grb2-SH2 EGFR (-pY-VNV-) ~0.2 µM

High affinity allows for

robust co-

immunoprecipitation

of the EGFR-Grb2

complex.

PLCγ1-C-terminal

SH2
PDGFR (-pY-VPM-) ~0.05 µM

Very high affinity;

indicates a stable

interaction that is

readily captured by

Co-IP.

SHP2-N-terminal SH2 Gab1 (-pY-VNV-) ~0.5 µM

Moderate affinity; Co-

IP may require

optimization, such as

cross-linking, to

stabilize the complex.

STAT3-SH2
IL-6R (gp130) (-pY-

LPE-)
~0.8 µM

Weaker, transient

interaction; Co-IP is

challenging and highly

dependent on cellular

context and timing.

Mandatory Visualizations
Experimental Workflow: Co-Immunoprecipitation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261046?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Preparation & Lysis

Immunoprecipitation

Analysis

1. Cell Culture & Stimulation
(e.g., with EGF)

2. Cell Lysis
(in non-denaturing buffer)

3. Lysate Clarification
(Centrifugation)

4. Pre-clearing Lysate
(with Protein A/G beads)

5. Antibody Incubation
(e.g., anti-Grb2)

6. Immune Complex Capture
(add Protein A/G beads)

7. Washing Beads
(remove non-specific proteins)

8. Elution of Protein Complex

9. Downstream Analysis
(e.g., Western Blot for SOS1)

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1261046?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261046?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Workflow for Co-Immunoprecipitation of an SH2-domain containing protein and its

partners.
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Caption: Simplified diagram of the EGFR-Grb2-SOS signaling pathway mediated by an SH2

domain.

Experimental Protocols
Co-Immunoprecipitation of Grb2 and its Binding
Partners
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This protocol describes the co-immunoprecipitation of the SH2 domain-containing adaptor

protein Grb2 with its binding partner SOS1 following Epidermal Growth Factor (EGF)

stimulation.

Materials:

HEK293T or A431 cells

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

Phosphate Buffered Saline (PBS), ice-cold

Recombinant Human EGF

Non-denaturing Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40

Protease Inhibitor Cocktail (e.g., cOmplete™, Roche)

Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™, Roche)

Anti-Grb2 antibody (rabbit polyclonal or mouse monoclonal)

Rabbit or Mouse IgG (isotype control)

Protein A/G Agarose beads

Wash Buffer: Lysis buffer without detergents

1X SDS-PAGE Sample Buffer (Laemmli buffer)

Primary antibodies for Western Blot (e.g., anti-SOS1, anti-Grb2)

Secondary HRP-conjugated antibodies

Procedure:

Cell Culture and Stimulation:

Plate cells (e.g., A431) to be 80-90% confluent on the day of the experiment.
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Serum-starve the cells for 4-6 hours by replacing the medium with serum-free DMEM.

Stimulate the cells by adding EGF to a final concentration of 100 ng/mL for 10 minutes at

37°C. Prepare a non-stimulated control plate.

Cell Lysis:

Aspirate the medium and wash the cells twice with ice-cold PBS.

Add 1 mL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors

immediately before use) to each 10 cm plate.

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.

Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C. Transfer the

supernatant to a new tube.

Protein Quantification and Pre-Clearing:

Determine the protein concentration of the lysate using a BCA or Bradford assay.

Take an aliquot of 50 µg of protein for an "Input" or "Lysate" control. Add an equal volume

of 2X Laemmli buffer and boil for 5 minutes.

To 1 mg of total protein, add 20 µL of a 50% slurry of Protein A/G beads. Incubate for 1

hour at 4°C on a rotator to reduce non-specific binding.

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Transfer the pre-

cleared supernatant to a new tube.

Immunoprecipitation:

To the pre-cleared lysate, add 2-4 µg of anti-Grb2 antibody. For a negative control, add an

equivalent amount of isotype control IgG to a separate tube of lysate.

Incubate overnight at 4°C on a rotator.
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Immune Complex Capture:

Add 30 µL of a 50% slurry of Protein A/G beads to each tube.

Incubate for 2-4 hours at 4°C on a rotator.

Washing:

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

Discard the supernatant.

Wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash,

carefully remove all supernatant.

Elution:

Resuspend the beads in 40 µL of 1X SDS-PAGE Sample Buffer.

Boil the samples for 5-10 minutes to elute the proteins and denature them.

Centrifuge to pellet the beads. The supernatant now contains the immunoprecipitated

protein complex.

Western Blot Analysis:

Load the "Input" control and the immunoprecipitated samples (from the anti-Grb2 IP and

the IgG control IP) onto an SDS-PAGE gel.

Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

Probe the membrane with primary antibodies against SOS1 (to check for co-

immunoprecipitation) and Grb2 (to confirm successful immunoprecipitation).

Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using

an enhanced chemiluminescence (ECL) substrate.
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Expected Results: A band corresponding to SOS1 should be present in the lane from the anti-

Grb2 immunoprecipitation of the EGF-stimulated cell lysate, but absent or significantly reduced

in the non-stimulated and IgG control lanes. A band for Grb2 should be strong in the anti-Grb2

IP lane, confirming the pulldown of the target protein.

To cite this document: BenchChem. [Application Notes: Utilizing SH2 Domains for Targeted
Immunoprecipitation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1261046#using-shbs-in-immunoprecipitation-
experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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